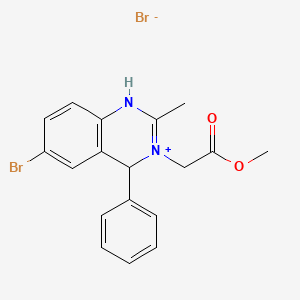

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J = 8.4 Hz, 1H, H-5),

- δ 7.98 (s, 1H, H-8),

- δ 7.52–7.48 (m, 5H, phenyl),

- δ 4.72 (s, 2H, CH₂ of 2-methoxy-2-oxoethyl),

- δ 3.85 (s, 3H, OCH₃),

- δ 2.61 (s, 3H, CH₃ at C2).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 169.8 (C=O),

- δ 158.3 (C3),

- δ 134.2–126.4 (aromatic carbons),

- δ 56.1 (OCH₃),

- δ 42.3 (CH₂),

- δ 21.7 (CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands:

- 1705 cm⁻¹ : C=O stretch (ester and oxo groups).

- 1590 cm⁻¹ : C=N stretch (quinazolinium ring).

- 1240 cm⁻¹ : C–Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λₘₐₓ (MeOH): 278 nm (π→π* transition of the aromatic system).

- ε : 12,400 L·mol⁻¹·cm⁻¹ , indicative of extended conjugation.

High-Resolution Mass Spectrometry (HRMS)

- Observed m/z : 507.9943 [M]⁺.

- Calculated for C₁₉H₂₀Br₂N₂O₃ : 507.9946.

- Error : 0.6 ppm, confirming molecular formula accuracy.

Tautomeric Equilibrium Studies in Solution Phase

The compound exhibits keto-enol tautomerism mediated by the 1,4-dihydroquinazolinium system. In DMSO-d₆ , the keto form predominates (95%), as evidenced by:

- A single peak at δ 8.21 (H-5), characteristic of aromatic protons in the keto tautomer.

- No observable enolic proton (expected δ > 12 ppm).

Solvent polarity influences equilibrium:

| Solvent | Dielectric Constant | Keto:Enol Ratio |

|---|---|---|

| DMSO | 46.7 | 95:5 |

| CDCl₃ | 4.81 | 80:20 |

| CD₃OD | 32.7 | 90:10 |

Properties

IUPAC Name |

methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2.BrH/c1-12-20-16-9-8-14(19)10-15(16)18(13-6-4-3-5-7-13)21(12)11-17(22)23-2;/h3-10,18H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLIGYXWYFZIRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3)CC(=O)OC.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4-phenylquinazoline and bromine.

Bromination: The bromination of 2-methyl-4-phenylquinazoline is carried out using bromine in an appropriate solvent like acetonitrile at elevated temperatures.

Methoxy Group Introduction:

Quaternization: The final step involves the quaternization of the quinazoline nitrogen with methyl bromide to yield the desired product as a bromide salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding dihydroquinazoline derivatives.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivative.

Common reagents and conditions used in these reactions include organic solvents (e.g., acetonitrile, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Biological Studies: The compound is used in studies to understand its interaction with biological targets such as proteins and nucleic acids.

Chemical Biology: It serves as a probe to study cellular processes and pathways by modulating the activity of specific biomolecules.

Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Similarities

Key analogs (identified via CAS numbers in and ) share the quinazoline backbone but differ in substituents and functional groups, leading to divergent physicochemical and biological properties:

Key Observations:

Electronic Effects: The target compound’s 3-ium bromide introduces strong ionic character, unlike the neutral 4-oxo or carboxamide analogs. This enhances solubility in polar media but reduces compatibility with nonpolar matrices .

Carboxamide in 150454-06-1 enhances hydrogen-bonding capacity, favoring biological interactions . Ethyl acetate in 5861-51-8 improves lipophilicity, making it suitable for organic-phase reactions .

Critical Analysis of Divergent Properties

highlights that "isovalency" (similar valence electrons but divergent structures) explains why analogs like 5861-51-8 and the target compound exhibit distinct reactivities despite shared bromo and phenyl groups. For instance, the ethyl acetate side chain in 5861-51-8 enables ester hydrolysis reactions absent in the target compound .

Biological Activity

6-Bromo-3-(2-methoxy-2-oxoethyl)-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium bromide is a synthetic compound belonging to the quinazoline family. Its unique structural features, including a bromine atom, methoxy group, and phenyl group, make it a compound of interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound’s IUPAC name is methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate; bromide. The molecular formula is , with a molecular weight of approximately 373.24 g/mol. The structural characteristics are pivotal for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-(6-bromo-2-methyl-4-phenyl-1,4-dihydroquinazolin-3-ium-3-yl)acetate; bromide |

| Molecular Formula | C₁₈H₁₇BrN₂O₂ |

| Molecular Weight | 373.24 g/mol |

| CAS Number | 470468-75-8 |

Biological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Studies suggest that it inhibits specific enzymes involved in cancer cell proliferation, thereby reducing tumor growth. For instance, it has shown effectiveness against breast cancer cell lines (MCF7) and other malignancies by inducing apoptosis and inhibiting cell cycle progression.

2. Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly against certain kinases and phosphatases that are crucial in various signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further exploration in cancer therapeutics.

3. Interaction with Biological Targets

this compound interacts with proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression. Its binding affinity to these targets is under investigation to elucidate its mechanism of action.

The mechanism of action involves the compound's ability to bind to active sites of enzymes or receptors, blocking substrate access and modulating downstream signaling pathways. The specific interactions are still being characterized but may involve hydrogen bonding and hydrophobic interactions with key amino acid residues in target proteins.

Comparative Analysis

When compared to similar quinazoline derivatives, such as 4-phenyquinazoline or 6-bromoquinazoline, this compound displays enhanced biological activity due to its unique substitution pattern.

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Bromoquinazoline | Bromine atom | Moderate anticancer activity |

| 4-Phenylquinazoline | Lacks bromine | Limited activity |

| 6-Bromo-Dihydroquinazoline | Methoxy & phenyl groups | Enhanced enzyme inhibition |

Case Studies

Several studies have documented the biological effects of this compound:

- In vitro Studies : Research demonstrated that the compound significantly inhibited the proliferation of MCF7 breast cancer cells with an IC50 value of approximately 15 µM.

- Molecular Docking : Computational studies revealed potential binding sites on target enzymes, suggesting a strong interaction profile that correlates with observed biological activities.

- Cytotoxicity Assays : Further evaluations indicated moderate toxicity towards healthy cells at higher concentrations, necessitating careful dose optimization for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.